3-(4-Ethoxybenzyl)pyrrolidine
Overview
Description
3-(4-Ethoxybenzyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-ethoxybenzyl group. This compound has a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol . It is a member of the pyrrolidine family, which is known for its diverse applications in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 3-(4-Ethoxybenzyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-Ethoxybenzyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Scientific Research Applications
3-(4-Ethoxybenzyl)pyrrolidine has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to certain receptors, leading to modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
3-(4-Ethoxybenzyl)pyrrolidine can be compared with other similar compounds, such as:
3-(4-Methoxybenzyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.
3-(4-Chlorobenzyl)pyrrolidine: The presence of a chlorine atom can significantly alter the compound’s properties, including its lipophilicity and binding affinity to receptors.
3-(4-Methylbenzyl)pyrrolidine: The methyl group can influence the compound’s steric interactions and overall stability.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-5-3-11(4-6-13)9-12-7-8-14-10-12/h3-6,12,14H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJODWGVQPYJMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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